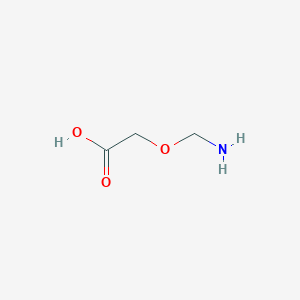
2-(Aminomethoxy)aceticacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Aminomethoxy)acetic acid is an organic compound with the molecular formula C3H7NO3 It is a derivative of acetic acid where an amino group is attached to the methoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethoxy)acetic acid can be achieved through several methods. One common approach involves the reaction of glycine with formaldehyde and hydrogen cyanide, followed by hydrolysis.
Industrial Production Methods
Industrial production of 2-(Aminomethoxy)acetic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .
化学反応の分析
Types of Reactions
2-(Aminomethoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the amino or methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
科学的研究の応用
2-(Aminomethoxy)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
作用機序
The mechanism of action of 2-(Aminomethoxy)acetic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, participating in biochemical reactions that lead to the formation of various metabolites. The amino and methoxy groups play a crucial role in its reactivity and interaction with other molecules .
類似化合物との比較
Similar Compounds
2-(Aminoethoxy)acetic acid: Similar in structure but with an ethoxy group instead of a methoxy group.
2-(Aminopropoxy)acetic acid: Contains a propoxy group, leading to different chemical properties.
2-(Aminobutoxy)acetic acid: Features a butoxy group, which affects its reactivity and applications
Uniqueness
2-(Aminomethoxy)acetic acid is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its methoxy group makes it more reactive in certain substitution reactions compared to its ethoxy or propoxy counterparts .
特性
分子式 |
C3H7NO3 |
|---|---|
分子量 |
105.09 g/mol |
IUPAC名 |
2-(aminomethoxy)acetic acid |
InChI |
InChI=1S/C3H7NO3/c4-2-7-1-3(5)6/h1-2,4H2,(H,5,6) |
InChIキー |
DCDUEGRRLSCGMB-UHFFFAOYSA-N |
正規SMILES |
C(C(=O)O)OCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


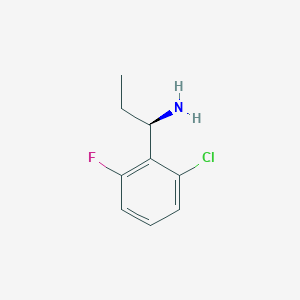
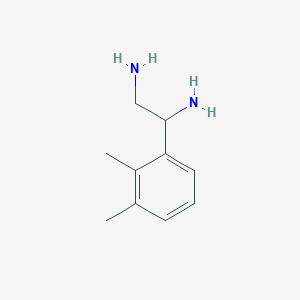
![3-Bromobenzo[b]thiophen-4-amine](/img/structure/B15234643.png)
![3-(4-(Dimethylamino)phenyl)-1-ethyl-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15234655.png)
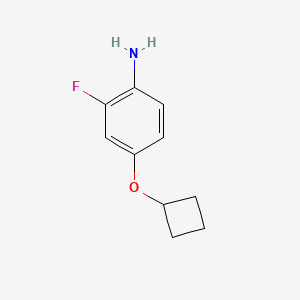
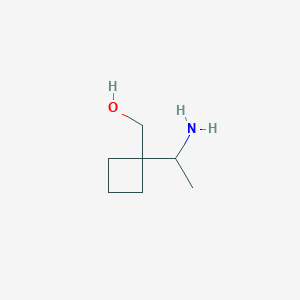
![cis-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hcl](/img/structure/B15234681.png)
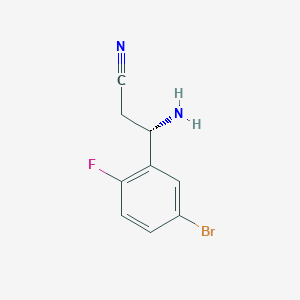
![1-[2-(Trifluoromethyl)phenyl]pentan-2-one](/img/structure/B15234692.png)
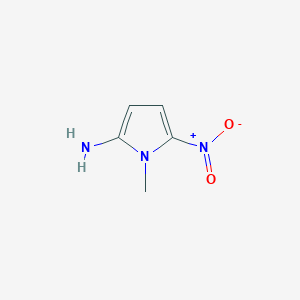
![5-Chloro-2-phenylpyrido[3,4-B]pyrazine](/img/structure/B15234702.png)
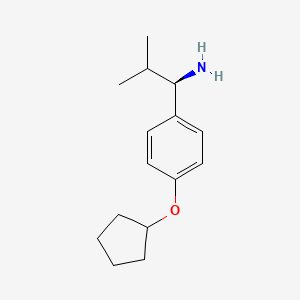
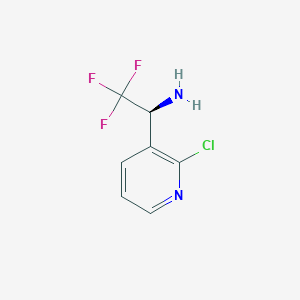
![5-Amino-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B15234713.png)
